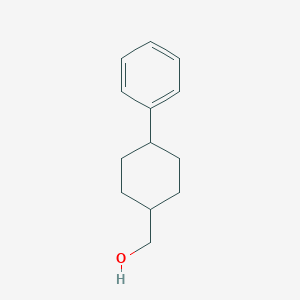

(4-Phenylcyclohexyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPDEHMURXAMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Phenylcyclohexyl)methanol) chemical properties and structure

An In-depth Technical Guide to (4-Phenylcyclohexyl)methanol: Chemical Properties and Structure

Introduction

This compound is a substituted cycloalkane derivative with applications in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identifiers

This compound consists of a cyclohexane ring substituted with a phenyl group and a hydroxymethyl group. The relative orientation of the phenyl and hydroxymethyl groups gives rise to cis and trans isomers. The CAS number 83811-73-8 is associated with the unspecified isomer, while the synthesis described in the literature often starts from trans precursors to yield the trans isomer.[1]

graph chemical_structure {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C_phenyl [label=""];

C_methanol [label="C"];

O_hydroxyl [label="OH"];

// Phenyl Ring

P1 [label="C"];

P2 [label="C"];

P3 [label="C"];

P4 [label="C"];

P5 [label="C"];

P6 [label="C"];

// Position nodes

C1 [pos="0,1!"];

C2 [pos="-0.87,0.5!"];

C3 [pos="-0.87,-0.5!"];

C4 [pos="0,-1!"];

C5 [pos="0.87,-0.5!"];

C6 [pos="0.87,0.5!"];

C_phenyl [pos="1.74,1!"];

C_methanol [pos="-1.74,-1!"];

O_hydroxyl [pos="-2.61,-0.5!"];

P1 [pos="1.74,1!"];

P2 [pos="2.61,1.5!"];

P3 [pos="3.48,1!"];

P4 [pos="3.48,0!"];

P5 [pos="2.61,-0.5!"];

P6 [pos="1.74,0!"];

// Draw bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- P6;

C4 -- C_methanol;

C_methanol -- O_hydroxyl;

// Phenyl bonds

P1 -- P2 [style=invis]; // for positioning

P2 -- P3;

P3 -- P4;

P4 -- P5;

P5 -- P6;

P6 -- P2 [style=invis];

edge [style=double];

P2--P3;

P4--P5;

P6--P1;

}

Caption: Synthetic workflow for this compound

Spectroscopic Data

Specific NMR, IR, or Mass Spectrometry data for this compound are not detailed in the surveyed literature. However, standard analytical techniques would be employed for its characterization:

-

¹H and ¹³C NMR spectroscopy would be used to confirm the carbon-hydrogen framework, including the presence of the phenyl and cyclohexyl rings and the methylene protons of the methanol group. The coupling patterns and chemical shifts would also help to determine the stereochemistry (cis vs. trans).

-

Infrared (IR) spectroscopy would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group around 3200-3600 cm⁻¹, as well as C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.

-

Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activity and Signaling Pathways

There is limited publicly available information on the specific biological activities or associated signaling pathways of this compound. Research on structurally related compounds may offer some insights. For instance, a hydroxylated metabolite of phencyclidine, 4-phenyl-4-(1-piperidinyl)cyclohexanol, has been shown to be biologically active. [2]Additionally, comparative analyses of similar structures like [4-(4-Chlorophenyl)cyclohexyl]methanol suggest that such molecules could potentially interact with nuclear receptors, though this is an extrapolation. [3]Direct experimental data on this compound is required to elucidate its biological role.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes. This guide provides core structural and property data, alongside a detailed experimental protocol for its preparation. While its physicochemical properties are not exhaustively documented, the provided information serves as a crucial resource for its synthesis and handling. Further research is needed to characterize its full property profile and to investigate its potential biological activities, which remain largely unexplored.

References

An In-depth Technical Guide to (4-Phenylcyclohexyl)methanol (CAS 83811-73-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Phenylcyclohexyl)methanol, a fine chemical intermediate with the CAS number 83811-73-8. This document collates available data on its physicochemical properties, synthesis, and safety. Due to the limited publicly available experimental data for this specific compound, information from structurally similar analogs is included to provide a broader context. This guide is intended to be a valuable resource for professionals in research and drug development who are interested in utilizing this molecule in their synthetic workflows.

Chemical Identity and Properties

This compound is a substituted cycloalkane with a molecular formula of C13H18O.[1][2] It is also known by synonyms such as (4-Phenyl-cyclohexyl)-methanol.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 83811-73-8 | [1] |

| Molecular Formula | C13H18O | [1][2] |

| Molecular Weight | 190.28 g/mol | |

| Melting Point | 49 °C | |

| Boiling Point | 177-178 °C (at 15 Torr) | |

| Density (Predicted) | 1.005 ± 0.06 g/cm³ | |

| pKa (Predicted) | 15.05 ± 0.10 |

Synthesis

A common and effective method for the synthesis of this compound is the reduction of a corresponding ester, specifically trans-4-phenylcyclohexanecarboxylic acid methyl ester, using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (THF).

Experimental Protocol: Reduction of trans-4-phenylcyclohexanecarboxylic acid methyl ester

This protocol describes a laboratory-scale synthesis of 4-phenylcyclohexylmethanol.

Materials:

-

trans-4-phenylcyclohexanecarboxylic acid methyl ester

-

Lithium aluminum hydride (LiAlH4)

-

Dry tetrahydrofuran (THF)

-

Ethyl acetate

-

1N Sulfuric acid solution

-

n-Heptane

-

2% Sodium carbonate (Na2CO3) solution

-

Water

Procedure:

-

To a suspension of 11.1 g (0.293 mol) of lithium aluminum hydride in 420 ml of dry tetrahydrofuran, a solution of 64.0 g (0.293 mol) of trans-4-phenylcyclohexanecarboxylic acid methyl ester in 70 ml of THF is added dropwise with vigorous stirring. The reaction temperature is maintained at or below 20°C during the addition.

-

After the addition is complete, the reaction mixture is warmed to 55°C and allowed to react for 2 hours.

-

The mixture is then cooled, and 12 ml of ethyl acetate is carefully added, followed by 100 ml of water to quench the excess LiAlH4.

-

To dissolve the inorganic salts, 350 ml of a 1N aqueous sulfuric acid solution is added.

-

The organic and aqueous layers are separated. The aqueous layer is extracted with 200 ml of n-heptane.

-

The combined organic layers are washed with 500 ml of water, followed by a wash with a 2% aqueous solution of Na2CO3, and then washed with water until the aqueous layer is neutral.

-

The solvents (n-heptane and THF) are removed by distillation.

-

The resulting solid residue is recrystallized from 20 ml of n-heptane.

-

The crystals are filtered and dried to yield 51.4 g of 4-phenylcyclohexylmethanol. The reported melting point of the product is 47.3-48.5°C.

Diagram 1: Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound and Experimental Data for 4-Phenylcyclohexanol

| Spectroscopy Type | This compound (Predicted/Expected) | 4-Phenylcyclohexanol (Experimental) |

| ¹H NMR | Signals for aromatic protons (phenyl group), methylene protons of the CH2OH group, and methine and methylene protons of the cyclohexyl ring are expected. | Aromatic protons, methine proton attached to the hydroxyl group, and cyclohexyl protons would be observed. |

| ¹³C NMR | Resonances for the phenyl carbons, the carbon of the CH2OH group, and the carbons of the cyclohexyl ring are anticipated. | Signals for the phenyl carbons, the carbon bearing the hydroxyl group, and the cyclohexyl carbons would be present. |

| IR Spectroscopy | Characteristic absorptions for O-H stretching (broad, around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic, around 3100-2850 cm⁻¹), C=C stretching (aromatic, around 1600 and 1450 cm⁻¹), and C-O stretching (around 1050 cm⁻¹) are expected. | A condensed phase IR spectrum shows characteristic peaks for the hydroxyl and phenyl groups.[4] |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M+) and fragmentation patterns corresponding to the loss of water, the hydroxymethyl group, and cleavage of the cyclohexyl ring. | The electron ionization mass spectrum is available and shows characteristic fragmentation.[4] |

Diagram 2: Logical Relationship of Spectroscopic Analysis

Caption: Key spectroscopic methods for structural elucidation.

Biological Activity

There is currently no significant information available in peer-reviewed scientific literature detailing the specific biological activities or pharmacological effects of this compound. Its primary application appears to be as an intermediate in organic synthesis.

Research on structurally related compounds, such as certain substituted 4-phenylcyclohexane derivatives, has explored their potential as modulators of various biological targets. However, these findings cannot be directly extrapolated to this compound without dedicated experimental validation. For instance, other complex phenylcyclohexyl derivatives have been investigated for their effects on central nervous system receptors.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Table 3: General Safety Information

| Hazard Category | Information |

| GHS Pictograms | Warning |

| Storage | Sealed in a dry, room temperature environment. |

| General Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. |

Conclusion

This compound is a valuable chemical intermediate with well-defined synthetic routes. While its physicochemical properties are partially documented, a comprehensive experimental characterization, particularly spectroscopic and toxicological data, is not widely available in the public domain. Furthermore, its biological activity remains largely unexplored, suggesting its primary utility is in synthetic chemistry. Researchers and drug development professionals should consider this compound as a building block for more complex molecules and are encouraged to perform thorough analytical characterization and biological screening if it is to be used in novel applications.

References

(4-Phenylcyclohexyl)methanol: A Versatile Building Block in Organic Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

December 25, 2025

Introduction

(4-Phenylcyclohexyl)methanol is a valuable bifunctional building block in organic synthesis, offering a unique combination of a lipophilic phenylcyclohexyl scaffold and a reactive primary alcohol. This structure makes it an attractive starting material for the synthesis of a diverse range of molecules, from pharmaceuticals to advanced materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, along with detailed experimental protocols for its key transformations.

Physicochemical Properties

This compound is a white solid at room temperature. The trans isomer is generally the more thermodynamically stable and commonly utilized form in synthesis. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 83811-73-8 | [1][2] |

| Molecular Formula | C₁₃H₁₈O | [1][2] |

| Molecular Weight | 190.28 g/mol | [2][3] |

| Melting Point | 49 °C | [3] |

| Boiling Point | 177-178 °C (at 15 Torr) | [3] |

| Density (Predicted) | 1.005 ± 0.06 g/cm³ | [3] |

| Storage | Sealed in dry, room temperature | [3][4] |

Synthesis of this compound

The most common and practical approach for the synthesis of this compound involves the reduction of a 4-phenylcyclohexanecarboxylic acid derivative. This can be achieved through the reduction of the carboxylic acid itself or its corresponding ester.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 4-Phenylcyclohexanecarboxylic Acid

This protocol describes a general method for the reduction of 4-phenylcyclohexanecarboxylic acid to this compound using a suitable reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or a borane complex. The analogous reduction of the chloro-substituted derivative is well-documented and provides a reliable basis for this transformation.[5]

Materials:

-

4-Phenylcyclohexanecarboxylic acid

-

Lithium Aluminum Hydride (LiAlH₄) or Borane-methyl sulfide complex (BMS)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Methanol (for quenching borane reactions)

Procedure (using LiAlH₄):

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-phenylcyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. Caution: Hydrogen gas is evolved.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). Alternatively, an acidic work-up can be performed by slowly adding 1 M HCl until the bubbling ceases.[5]

-

If an acidic work-up is used, extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Procedure (using Borane-methyl sulfide complex):

-

To a stirred suspension of 4-phenylcyclohexanecarboxylic acid (1.0 equivalent) in dry diethyl ether under an inert atmosphere, add borane-methyl sulfide complex (approximately 2.0 equivalents) dropwise.

-

After the initial addition, heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it into methanol.

-

Remove the solvent by rotary evaporation. Add another portion of methanol and evaporate again to ensure the removal of borate esters.[5]

-

The resulting crude product can be purified by recrystallization or column chromatography.

Reactions of this compound

The primary alcohol functionality of this compound allows for a variety of subsequent transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Oxidation to 4-Phenylcyclohexanecarbaldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, 4-phenylcyclohexanecarbaldehyde, which is a key intermediate for further carbon-carbon bond-forming reactions.

Caption: General workflow for the oxidation of this compound.

This protocol is adapted from the oxidation of the analogous chloro-substituted compound and provides a mild and efficient method for the preparation of the aldehyde.[6]

Materials:

-

This compound

-

Oxalyl chloride or Trifluoroacetic anhydride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.1 equivalents) to the stirred DCM, followed by the dropwise addition of anhydrous DMSO (2.2 equivalents). Stir the mixture at -78 °C for 15 minutes.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.

-

Stir the reaction mixture at -78 °C for another 15 minutes.

-

Add triethylamine (5 equivalents) dropwise, and stir for 5 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Esterification

This compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. These esters can have applications in fragrance, materials, and as prodrugs in medicinal chemistry.

This general procedure describes the acid-catalyzed esterification of this compound with acetic acid.

Materials:

-

This compound

-

Acetic acid

-

Concentrated Sulfuric acid (catalyst)

-

Toluene or a large excess of the alcohol as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate or Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine this compound (1.0 equivalent), acetic acid (1.0 to 1.2 equivalents), and a catalytic amount of concentrated sulfuric acid.

-

Add toluene as a solvent or use a large excess of acetic acid if it is a liquid.

-

Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected, driving the equilibrium towards the product.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Cool the reaction mixture to room temperature.

-

If toluene was used, remove it under reduced pressure.

-

Dilute the residue with ethyl acetate or diethyl ether and wash with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography or distillation.

Applications in Drug Discovery and Materials Science

The (4-phenylcyclohexyl)methyl moiety is a valuable pharmacophore found in a number of bioactive molecules. Its rigid and lipophilic nature can contribute to enhanced binding affinity and improved pharmacokinetic properties.

While this compound itself is not known to have significant biological activity, it serves as a crucial precursor for compounds with therapeutic potential. For instance, its chloro-analog is a key intermediate in the synthesis of the antimalarial drug atovaquone.[7] Atovaquone functions by inhibiting the mitochondrial electron transport chain in parasitic organisms.[7]

Signaling Pathway of Atovaquone (Derived from a this compound Analog)

Caption: Mechanism of action of Atovaquone.

Furthermore, the 4-phenylcyclohexyl scaffold is being explored in the design of ligands for G protein-coupled receptors (GPCRs) and other biological targets.[8][9] The rigid cyclohexyl ring helps to position the phenyl group in a defined orientation for optimal receptor interaction.

In materials science, the rigid and anisotropic nature of the 4-phenylcyclohexyl group makes it a suitable component for the synthesis of liquid crystals.[10][11] By incorporating this moiety into polymer backbones or as side chains, materials with specific liquid crystalline properties can be developed.

Conclusion

This compound is a versatile and valuable building block in organic synthesis with applications spanning from medicinal chemistry to materials science. Its straightforward synthesis and the reactivity of its primary alcohol functionality provide access to a wide array of more complex and functionalized molecules. This guide has provided an overview of its properties, synthesis, and key reactions, offering a foundation for its utilization in research and development. Further exploration of its derivatives is likely to uncover new bioactive compounds and advanced materials with novel properties.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. benchchem.com [benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Untapped Therapeutic Potential of (4-Phenylcyclohexyl)methanol Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of Structure-Activity Relationships and Potential Biological Activities Based on Structural Analogs

For the Attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential biological activities of (4-Phenylcyclohexyl)methanol and its derivatives. In the absence of extensive direct research on this specific molecule, this document provides a comprehensive analysis based on the known biological activities of structurally analogous compounds. By examining the pharmacological profiles of molecules sharing the core phenyl and cyclohexyl moieties, we can infer potential therapeutic applications and guide future research for this promising chemical scaffold. This guide adheres to a structured format, presenting quantitative data in accessible tables, detailing relevant experimental protocols, and visualizing key concepts through diagrams to facilitate a deeper understanding of the subject matter.

Executive Summary

The this compound scaffold, characterized by a substituted cyclohexane ring attached to a phenyl group and bearing a hydroxymethyl substituent, represents a versatile starting point for the design of novel therapeutic agents. Analysis of structurally related compounds suggests a broad range of potential biological activities, including but not limited to anticancer, antibacterial, and central nervous system (CNS) modulatory effects. The lipophilic nature of the phenyl and cyclohexyl groups, combined with the hydrogen-bonding capability of the methanol moiety, provides a framework for diverse molecular interactions. This guide synthesizes available data on analogous structures to build a predictive profile of this compound derivatives, offering a roadmap for their exploration in drug discovery programs.

Potential Biological Activities and Structure-Activity Relationships (SAR)

The biological activities of compounds structurally related to this compound are diverse, indicating that modifications to this core structure can significantly influence its pharmacological profile.

Anticancer Activity

Derivatives containing phenyl and cyclohexyl motifs have demonstrated cytotoxic properties against various cancer cell lines. The introduction of specific substituents on the phenyl ring appears to be a key determinant of anti-proliferative efficacy.

Antibacterial Activity

The presence of a 4-chlorophenyl group in conjunction with a cyclohexane ring has been associated with antibacterial properties. Modifications to the core structure have yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria[1].

Central Nervous System (CNS) Activity

Arylcyclohexylamine analogs, which share the phenyl and cyclohexyl rings, are known to exhibit affinity for CNS receptors, including the N-methyl-D-aspartate (NMDA) receptor[2]. This suggests that derivatives of this compound could be investigated for their potential as neuromodulators. For instance, studies on analogs of 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine have shown moderate affinity for the NMDA receptor[2].

Endocrine System Modulation

Structural analogs, such as Tris(4-chlorophenyl)methanol, have been identified as competitive antagonists of the human androgen receptor[3]. This finding suggests that the phenylcyclohexyl scaffold could be a starting point for developing agents that modulate steroid hormone receptors.

Quantitative Data on Structurally Related Compounds

To facilitate a comparative analysis, the following tables summarize the quantitative biological data available for compounds structurally analogous to this compound.

Table 1: Anticancer Activity of Related Compounds

| Compound/Analog Class | Cell Line | Activity Metric (e.g., IC50) | Reference |

| 4-Phenyl-2-quinolone derivatives | COLO205 | IC50 = 0.32 μM (for compound 22) | [4] |

| 4-Phenyl-2-quinolone derivatives | H460 | IC50 = 0.89 μM (for compound 22) | [4] |

| Stilbene derivatives | Various | Potent anti-angiogenic and anti-tumor activities | [5] |

Table 2: CNS Receptor Binding Affinity of Arylcyclohexylamine Analogs

| Compound | Receptor | Affinity (Ki or IC50) | Reference |

| 3-MeO-PCMo | NMDA Receptor | Moderate affinity, comparable to ketamine | [2] |

| PCP | NMDA Receptor | ~12-fold higher affinity than 3-MeO-PCMo | [2] |

Table 3: Endocrine Receptor Activity of a Structural Analog

| Compound | Target | Assay Type | Key Finding | Reference |

| Tris(4-chlorophenyl)methanol (TCPM) | Androgen Receptor | Reporter Gene Assay | Competitive antagonist of DHT-mediated activation | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline key protocols relevant to the potential biological activities of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a multi-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth[1].

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a natural ligand for binding to the androgen receptor.

-

Cell Culture: A human cell line expressing the androgen receptor and a reporter gene (e.g., luciferase) is cultured.

-

Treatment: Cells are incubated with a constant concentration of dihydrotestosterone (DHT), the natural androgen, and varying concentrations of the test compound.

-

Incubation: The incubation is carried out for a specified period (e.g., 24 hours) to allow for receptor binding and downstream gene activation.

-

Measurement: Luciferase activity is measured as a readout of androgen receptor activation. A decrease in luciferase activity in the presence of the test compound indicates competitive binding[3].

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader, which is proportional to the number of viable cells.

Visualization of Key Pathways and Workflows

Graphical representations are essential for understanding complex biological processes and experimental designs.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Caption: Androgen Receptor Signaling and Competitive Antagonism.

Conclusion and Future Directions

While direct experimental data on this compound is limited, the analysis of its structural analogs provides a strong rationale for its investigation as a promising scaffold in drug discovery. The diverse biological activities observed in related compounds, including anticancer, antibacterial, and CNS modulatory effects, highlight the potential for developing a wide range of therapeutic agents. Future research should focus on the synthesis of a library of this compound derivatives with systematic modifications to the phenyl and cyclohexyl rings, as well as the methanol moiety. High-throughput screening of these compounds against a panel of biological targets, guided by the insights presented in this guide, will be crucial in unlocking the full therapeutic potential of this chemical class. The detailed experimental protocols and conceptual frameworks provided herein offer a solid foundation for initiating such a research program.

References

- 1. benchchem.com [benchchem.com]

- 2. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Phenylcyclohexyl)methanol and its Structural Analogs: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phenylcyclohexyl)methanol and its structural analogs represent a versatile class of compounds with a wide range of applications in medicinal chemistry and materials science. The core structure, consisting of a phenyl group attached to a cyclohexylmethanol moiety, provides a unique three-dimensional scaffold that can be readily modified to modulate its physicochemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of this compound and its key structural analogs, with a focus on their potential in drug discovery and development.

Physicochemical Properties of this compound and its Analogs

The physicochemical properties of these analogs are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters such as melting point, boiling point, and lipophilicity (LogP) are summarized in the table below. Modifications to the phenyl ring, such as the introduction of electron-withdrawing or -donating groups, as well as alterations to the cyclohexyl ring and methanol group, can significantly impact these properties.[1]

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |

| This compound | C13H18O | 190.28 | 47.3-48.5 | - | - | |

| [trans-4-(4-Chlorophenyl)cyclohexyl]methanol | C13H17ClO | 224.73 | 56-60[2] | - | 3.6061[3] | |

| (4-Methylphenyl)methanol | C8H10O | 122.16 | - | 217[4] | 1.6[4] | |

| 1-(4-Methylphenyl)ethanol | C9H12O | 136.19 | - | 218-220[5] | - | |

| (4-Methoxyphenyl)methanol | C8H10O2 | 138.17 | - | - | 1.10[6] | |

| (4-(Prop-1-en-2-yl)cyclohexyl)methanol | C10H18O | 154.25 | - | - | 2.9[7] |

Biological Activities of this compound Analogs

Structural modifications of the this compound scaffold have led to the discovery of compounds with a diverse range of biological activities, including anticancer, antibacterial, and receptor-modulating properties.

Anticancer Activity

Several derivatives have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

| Compound/Analog Class | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Quillaic acid derivative with 4-chlorophenyl-1,2,4-triazol-3-one | HCT116 (Colon Cancer) | 3.11 | [1] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | PGI: 38.94% at 10 µM | [1] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines with sulfonamides | MCF-7, SK-MEL-28 | 1 - 10 | [9] |

PGI: Percent Growth Inhibition

Antibacterial Activity

Analogs incorporating the 4-chlorophenyl and cyclohexane motifs have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1]

| Compound/Analog Class | Test Organism(s) | MIC (µg/mL) | Reference |

| 5-methylbenzo[c]phenanthridinium derivatives with 1- or 12-phenyl substituent | Staphylococcus aureus, Enterococcus faecalis | - | [10] |

| 5-bromo substituted phenyl N-acylhydrazone derivatives | Bacillus subtilis, Pseudomonas aeruginosa | 62.50 | [11] |

Note: "-" indicates specific MIC values were not provided in the abstract.

Receptor Modulation

The phenylcyclohexyl scaffold has been explored for its ability to modulate the activity of various receptors, including the androgen receptor and the N-methyl-D-aspartate (NMDA) receptor.

-

Androgen Receptor Antagonism: Certain analogs have been investigated as potential androgen receptor antagonists for the treatment of prostate cancer.[12][13] These compounds bind to the ligand-binding pocket of the androgen receptor, inhibiting its transcriptional activity.[12]

-

NMDA Receptor Modulation: The biphenyl scaffold, a related structural motif, has been utilized in the design of negative allosteric modulators of the NMDA receptor, which are of interest for treating central nervous system disorders.[14][15]

| Compound/Analog Class | Receptor Target | Activity | Ki (nM) / IC50 (µM) | Reference |

| Novel Antagonists from SBVS | Androgen Receptor | Antagonist | IC50 = 3.25 µM | [12] |

| C2 | Androgen Receptor | Antagonist | IC50 = 0.63 µM | [12] |

| Biphenyl-based NAM | NMDA Receptor | Negative Allosteric Modulator | IC50 = 0.05 µM | [14] |

Experimental Protocols

Synthesis of [trans-4-(4-Chlorophenyl)cyclohexyl]methanol[16]

This protocol describes the reduction of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid to the corresponding alcohol.

Materials:

-

trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid

-

Dry ether

-

Borane-methyl sulfide complex

-

Methanol

-

Nitrogen atmosphere apparatus

-

Reflux apparatus

Procedure:

-

A stirred suspension of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid in dry ether is prepared under a nitrogen atmosphere.

-

Borane-methyl sulfide complex is added dropwise to the suspension.

-

After an initial reaction period at room temperature, the mixture is heated to reflux.

-

An additional portion of borane-methyl sulfide complex is added, and the reflux is maintained for approximately one hour.

-

The reaction mixture is then cooled to room temperature and carefully poured into methanol.

-

The solvent is removed in vacuo.

-

The residue is treated again with methanol and concentrated in vacuo to yield trans-[4-(4-chlorophenyl)cyclohexyl]methanol.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cell viability and cytotoxicity.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination[1]

This method is widely used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.

Procedure:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific turbidity.

-

Serial Dilution of Test Compound: The test compound is serially diluted in a multi-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Competitive Receptor Binding Assay[17][18][19][20][21]

This assay is used to determine the affinity of an unlabeled compound for a receptor by measuring its ability to displace a labeled ligand.

General Procedure:

-

A constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with a preparation of the receptor (e.g., cell membranes).

-

Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The bound and free radioligand are separated (e.g., by filtration).

-

The amount of radioactivity in the bound fraction is measured.

-

The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) can be determined.

-

The Ki (inhibitory constant) of the test compound can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Structure-Activity Relationship (SAR) Concept Map

Caption: Overview of Structure-Activity Relationships.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC Determination.

Experimental Workflow for MTT Assay

Caption: Workflow for MTT Assay.

Androgen Receptor Antagonism Signaling Pathway

Caption: Androgen Receptor Antagonism Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. [trans-4-(4-Chlorophenyl)cyclohexyl]methanol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. 4-Methylbenzyl alcohol | C8H10O | CID 11505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Methylphenyl)ethanol, 97% | Fisher Scientific [fishersci.ca]

- 6. (4-Methoxyphenyl)methanol | SIELC Technologies [sielc.com]

- 7. (4-(Prop-1-en-2-yl)cyclohexyl)methanol | C10H18O | CID 519954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A potent new-scaffold androgen receptor antagonist discovered on the basis of a MIEC-SVM model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Androgen receptor antagonists in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Phenylcyclohexyl)methanol via a Two-Step Synthetic Route

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (4-phenylcyclohexyl)methanol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step process commencing with a Friedel-Crafts reaction to form a key intermediate, 4-phenylcyclohexanecarboxylic acid, followed by its reduction to the target primary alcohol. This application note includes comprehensive experimental procedures, tabulated data for key reaction parameters, and visualizations of the synthetic workflow and reaction mechanism to aid in reproducibility and understanding.

Introduction

This compound and its derivatives are important structural motifs in the development of novel therapeutic agents and functional materials. The synthesis of this compound can be efficiently achieved through a two-step pathway that leverages a classic Friedel-Crafts reaction followed by a standard reduction. The initial Friedel-Crafts reaction establishes the core phenylcyclohexyl scaffold, while the subsequent reduction of the carboxylic acid functionality yields the desired primary alcohol. This method offers a reliable route to the target molecule from readily available starting materials.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two main steps as illustrated below:

Step 1: Friedel-Crafts Reaction

4-Hydroxycyclohexanecarboxylic acid + Benzene --> 4-Phenylcyclohexanecarboxylic acid

Step 2: Reduction

4-Phenylcyclohexanecarboxylic acid --> this compound

Experimental Protocols

Step 1: Synthesis of 4-Phenylcyclohexanecarboxylic Acid via Friedel-Crafts Reaction

This protocol is adapted from a patented procedure for the synthesis of trans-4-phenylcyclohexane-based compounds.[1]

Materials:

-

4-Hydroxycyclohexanecarboxylic acid

-

Benzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (HCl), aqueous solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (a molar excess of 1.8 to 2.2 equivalents relative to 4-hydroxycyclohexanecarboxylic acid is recommended) in benzene, slowly add a solution of 4-hydroxycyclohexanecarboxylic acid in benzene at room temperature.[1]

-

After the initial exothermic reaction subsides, heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 2-3 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-phenylcyclohexanecarboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Step 2: Reduction of 4-Phenylcyclohexanecarboxylic Acid to this compound

This protocol utilizes a standard lithium aluminum hydride reduction of a carboxylic acid.

Materials:

-

4-Phenylcyclohexanecarboxylic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate, aqueous solution

-

Hydrochloric Acid (HCl), dilute aqueous solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a stirred suspension of lithium aluminum hydride (a molar excess, typically 1.5-2.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve the 4-phenylcyclohexanecarboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until all the starting material has been consumed.

-

Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a dilute aqueous solution of sodium hydroxide, and finally more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 4-Phenylcyclohexanecarboxylic Acid

| Reagent/Parameter | Molar Ratio (to starting acid) | Concentration/Amount | Temperature (°C) | Time (h) |

| 4-Hydroxycyclohexanecarboxylic acid | 1.0 | - | - | - |

| Benzene | Solvent | Sufficient for dissolution | 60-80 | 2-3 |

| Anhydrous Aluminum Chloride | 1.8 - 2.2 | - | RT to 80 | 2-3 |

Table 2: Reagents and Conditions for the Reduction to this compound

| Reagent/Parameter | Molar Ratio (to carboxylic acid) | Concentration/Amount | Temperature (°C) | Time (h) |

| 4-Phenylcyclohexanecarboxylic acid | 1.0 | - | - | - |

| Lithium Aluminum Hydride | 1.5 - 2.0 | - | 0 to Reflux | 4-6 |

| Anhydrous THF | Solvent | Sufficient for dissolution | 0 to Reflux | 4-6 |

Table 3: Expected Yield and Purity

| Step | Product | Theoretical Yield ( g/mol ) | Expected Yield (%) | Purity (%) |

| 1 | 4-Phenylcyclohexanecarboxylic acid | 204.27 | 75-85 | >95 (after recrystallization) |

| 2 | This compound | 190.29 | 80-90 | >97 (after purification) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis of this compound.

Mechanism of the Friedel-Crafts Reaction

Caption: Generalized mechanism of the Friedel-Crafts reaction.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric ratio (cis/trans).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The two-step synthetic route described provides an effective and reproducible method for the preparation of this compound. The Friedel-Crafts reaction allows for the efficient construction of the carbon skeleton, and the subsequent reduction of the carboxylic acid provides the target alcohol in good yield. This protocol is well-suited for laboratory-scale synthesis and can be adapted for the preparation of related analogs for various research and development applications.

References

Application Notes and Protocols: Reduction of 4-Phenylcyclohexanecarboxylic Acid to (4-Phenylcyclohexyl)methanol

Introduction

The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis. (4-Phenylcyclohexyl)methanol is a valuable building block in the development of new pharmaceuticals and materials. This document provides detailed protocols for the synthesis of this compound from 4-phenylcyclohexanecarboxylic acid using two common reducing agents: Lithium Aluminum Hydride (LiAlH₄) and Borane-Methyl Sulfide (BMS). These notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Scheme

The overall chemical transformation is the reduction of the carboxylic acid functional group to a primary alcohol:

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent can significantly impact the reaction's efficiency, safety, and substrate compatibility. Below is a summary of quantitative data for the reduction of 4-phenylcyclohexanecarboxylic acid derivatives.

| Reducing Agent | Substrate | Solvent | Reaction Time | Yield | Purity |

| Lithium Aluminum Hydride (LiAlH₄) | trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid | Anhydrous THF | 0.5 - 2 hours | Good to Excellent | High |

| Borane-Methyl Sulfide (BMS) | trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid | Dry Diethyl Ether | ~1.5 hours | ~92%[1] | High |

| Lithium Aluminum Hydride (LiAlH₄) | trans-4-phenylcyclohexanecarboxylic acid methyl ester | Anhydrous THF | 2 hours | High | High (M.P. 47.3-48.5 °C)[2] |

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from the procedure for the reduction of the structurally similar trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid.[1]

Materials:

-

4-Phenylcyclohexanecarboxylic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Carboxylic Acid: Dissolve 4-phenylcyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. Note: Hydrogen gas will be evolved during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied to drive it to completion.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of 1 M HCl until the effervescence ceases.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Reduction using Borane-Methyl Sulfide (BMS)

This protocol is adapted from a procedure for the reduction of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid.[1][3]

Materials:

-

4-Phenylcyclohexanecarboxylic acid

-

Borane-Methyl Sulfide complex (BMS)

-

Dry Diethyl Ether

-

Methanol

-

Standard laboratory glassware for reflux and extraction

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: Prepare a stirred suspension of 4-phenylcyclohexanecarboxylic acid (1.0 equivalent) in dry diethyl ether in a round-bottom flask under a nitrogen atmosphere.

-

Addition of BMS: Add Borane-Methyl Sulfide complex (approximately 1.0 equivalent) dropwise to the suspension.

-

Reflux: After the initial addition, heat the mixture to reflux for 30 minutes.

-

Second Addition of BMS: Add an additional portion of BMS (approximately 1.0 equivalent) and continue to reflux for another hour. Monitor the reaction by TLC until the starting material is consumed.[1]

-

Quenching: Cool the reaction mixture to room temperature and carefully quench the reaction by pouring it into methanol.

-

Solvent Removal: Remove the solvent by rotary evaporation.

-

Azeotropic Removal of Boron Residues: Add methanol again to the residue and concentrate in vacuo. Repeat this step to ensure the removal of boron residues as volatile methyl borate.

-

Purification: The resulting crude this compound can be purified by recrystallization to obtain a solid product.

Visualizations

Experimental Workflow for LiAlH₄ Reduction

Caption: Workflow for the reduction of 4-phenylcyclohexanecarboxylic acid using LiAlH₄.

Signaling Pathway of Carboxylic Acid Reduction by LiAlH₄

Caption: Mechanism of carboxylic acid reduction to a primary alcohol by LiAlH₄.

References

Application Notes and Protocols for the Purity Assessment of (4-Phenylcyclohexyl)methanol

Introduction

(4-Phenylcyclohexyl)methanol is a bifunctional organic molecule with applications in materials science and as an intermediate in the synthesis of pharmaceuticals. The purity of this compound is critical for its intended use, as impurities can significantly affect reaction outcomes, biological activity, and material properties. This document provides detailed analytical methods for the comprehensive purity assessment of this compound, targeting researchers, scientists, and drug development professionals. The methodologies described include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Potential Impurities

The manufacturing process of this compound can introduce several potential impurities, including:

-

Starting Materials: Unreacted reagents from the synthetic route.

-

Intermediates: Partially reacted molecules.

-

Byproducts: Resulting from side reactions.

-

Solvent Residues: Residual solvents from synthesis and purification.

An effective purity analysis must be capable of separating the target compound from these potential impurities.

Analytical Methods

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound.

Gas Chromatography (GC) for Volatile Impurities and Purity Assay

Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds, making it suitable for assessing the purity of this compound and quantifying volatile impurities.

Experimental Protocol for Gas Chromatography (GC)

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or methanol) to achieve a concentration of 5 mg/mL.

-

Vortex the solution until the sample is completely dissolved.

-

If necessary, filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Instrumentation:

-

A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended for general purity analysis. For identification of unknown impurities, a Mass Spectrometer (MS) detector is preferable.

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Impurity levels can be quantified using an external or internal standard method.

-

Table 1: Proposed Gas Chromatography (GC) Parameters

| Parameter | Proposed Value |

| Column | Non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 10 min |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 300 °C (FID) |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

Workflow for GC Purity Assessment

Caption: Workflow for GC purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Purity Assay

HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the purity assessment of the moderately polar this compound.

Experimental Protocol for High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: HPLC-grade water.

-

Prepare Mobile Phase B: HPLC-grade acetonitrile.

-

Degas both mobile phases using sonication or vacuum filtration before use.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of a this compound reference standard in acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Sample Solution: Dissolve the this compound sample in acetonitrile to a concentration within the calibration range (e.g., 1 mg/mL).

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Instrumentation:

-

A standard HPLC system with a UV detector is suitable.

-

-

Data Analysis:

-

Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

-

Quantification of impurities can be performed using a calibration curve generated from the reference standard.

-

Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Proposed Value |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and for identifying and quantifying impurities, particularly those that are structurally related to the main compound. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of this compound.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, a proton-decoupled sequence should be utilized.

-

-

Data Analysis:

-

Confirm the structure of this compound by analyzing the chemical shifts, multiplicities, and integrations of the signals in the ¹H and ¹³C NMR spectra.

-

Identify and quantify impurities by comparing the integrals of their signals to the integral of a known signal from the main compound.[1]

-

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (ppm) (trans-isomer) | Predicted Chemical Shift (ppm) (cis-isomer) | Multiplicity | Integration |

| H-Aromatic | ~ 7.30 - 7.15 | ~ 7.30 - 7.15 | m | 5H |

| CH₂-OH | ~ 3.52 | ~ 3.67 | d | 2H |

| CH-Phenyl | ~ 2.48 | ~ 2.78 | tt | 1H |

| CH-CH₂OH | ~ 1.50 | ~ 1.80 | m | 1H |

| Cyclohexyl-H (axial) | ~ 1.15 - 1.45 | ~ 1.35 - 1.55 | m | 4H |

| Cyclohexyl-H (eq.) | ~ 1.85 - 2.05 | ~ 1.65 - 1.85 | m | 4H |

| OH | Variable | Variable | s (broad) | 1H |

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Assignment | Predicted Chemical Shift (ppm) (trans-isomer) | Predicted Chemical Shift (ppm) (cis-isomer) |

| C-Aromatic (ipso) | ~ 147 | ~ 147 |

| C-Aromatic (ortho) | ~ 128.5 | ~ 128.5 |

| C-Aromatic (meta) | ~ 126.5 | ~ 126.5 |

| C-Aromatic (para) | ~ 126 | ~ 126 |

| CH₂-OH | ~ 68 | ~ 65 |

| CH-Phenyl | ~ 45 | ~ 42 |

| CH-CH₂OH | ~ 44 | ~ 40 |

| Cyclohexyl-C | ~ 34, 30 | ~ 32, 28 |

Logical Flow for Purity Assessment

Caption: Logical flow from synthesis to purity assessment and release.

Summary

The purity assessment of this compound requires a multi-faceted analytical approach. Gas Chromatography is ideal for analyzing volatile components, while High-Performance Liquid Chromatography is suited for non-volatile impurities. Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation and is highly effective for identifying and quantifying structurally related impurities. The combined use of these techniques ensures a comprehensive evaluation of the purity and quality of this compound, which is essential for its application in research, development, and manufacturing.

References

HPLC method for separating (4-Phenylcyclohexyl)methanol) isomers

An HPLC Method for the Separation of (4-Phenylcyclohexyl)methanol Isomers

Application Notes & Protocols

This document provides a detailed methodology for the separation of cis and trans isomers of this compound using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and professionals in drug development and quality control.

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients. Its isomeric purity is critical as different isomers can exhibit distinct pharmacological and toxicological profiles. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the effective separation and quantification of the cis and trans isomers.

Chromatographic Conditions

A phenyl-hexyl stationary phase is selected to leverage π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the analyte, which can enhance the separation of these isomers.[1][2] Methanol is chosen as the organic modifier to maximize these selective interactions.[2]

Table 1: HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Quaternary Gradient HPLC System with UV Detector |

| Column | Phenyl-Hexyl Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: Methanol / Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 15 minutes |

Experimental Protocols

Preparation of Mobile Phase

-

Measure 650 mL of HPLC-grade methanol and 350 mL of HPLC-grade water.

-

Combine the solvents in a clean 1 L glass reservoir.

-

Mix thoroughly and degas the solution for 15-20 minutes using a vacuum degasser or by sonication.

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 25 mg of a reference standard mixture of this compound isomers into a 25 mL volumetric flask.

-

Dissolve the standard in the mobile phase (Methanol/Water, 65:35) and bring to volume. Mix until fully dissolved.

-

Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Preparation

-

Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

-

Dissolve the sample in the mobile phase and bring to volume.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the working standard solution to determine the retention times and system suitability parameters.

-

Inject the prepared sample solutions.

-

After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 100% methanol) for 30 minutes before storing it according to the manufacturer's recommendations.

Data Presentation

The following table summarizes the expected chromatographic performance for the separation of cis and trans this compound isomers under the specified conditions.

Table 2: Chromatographic Performance Data

| Isomer | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (Rs) |

| cis-(4-Phenylcyclohexyl)methanol | 8.5 | 1.1 | > 8000 | - |

| trans-(4-Phenylcyclohexyl)methanol | 10.2 | 1.2 | > 9000 | > 2.0 |

Note: The elution order of cis and trans isomers may vary depending on the specific column and conditions. The trans isomer, often being more linear, may interact more strongly with the stationary phase, leading to a longer retention time.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure, from the initial preparation of solutions to the final data analysis.

Caption: Workflow for HPLC analysis of this compound isomers.

References

Application Notes and Protocols: Derivatization of (4-Phenylcyclohexyl)methanol for Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phenylcyclohexyl)methanol is a versatile scaffold in medicinal chemistry, offering a unique combination of a lipophilic phenyl ring and a three-dimensional cyclohexyl core, which can be strategically modified to optimize drug-like properties. The primary alcohol functional group serves as a key handle for derivatization, allowing for the introduction of a wide array of functional groups to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This strategic modification can lead to enhanced biological activity and improved pharmacokinetic profiles. Analogs of this scaffold have shown promise in various therapeutic areas, including oncology and infectious diseases, making it an attractive starting point for drug discovery programs.[1]

Derivatization Strategies

The primary alcohol of this compound is amenable to several common and robust chemical transformations. Esterification and etherification are two of the most straightforward and widely used methods to introduce diversity at this position.

Esterification

Esterification of the primary alcohol can be achieved through various methods, with Fischer esterification and acylation with acyl chlorides being common approaches. These methods allow for the introduction of a wide range of ester functionalities, which can serve as prodrugs or directly interact with biological targets.

Etherification

Ether synthesis, such as the Williamson ether synthesis, provides a means to introduce stable ether linkages. This modification can significantly alter the lipophilicity and metabolic stability of the parent molecule, potentially leading to improved oral bioavailability and duration of action.

Medicinal Chemistry Applications

Derivatives of the this compound scaffold have been investigated for several therapeutic applications, with anticancer and antimicrobial activities being prominent areas of exploration.

Anticancer Activity

The derivatization of scaffolds similar to this compound has yielded compounds with potent anti-proliferative effects against various cancer cell lines.[1] While specific data for derivatives of this compound are not extensively available in the public domain, studies on the closely related [4-(4-chlorophenyl)cyclohexyl]methanol highlight the potential of this chemical class. Modifications to the core structure, including substitutions on the phenyl ring and derivatization of the methanol group, have been shown to be critical for cytotoxic activity.[1]

Table 1: Anticancer Activity of [4-(4-Chlorophenyl)cyclohexyl]methanol Analogs

| Compound ID/Reference | Structural Modification from Core | Cancer Cell Line(s) | IC50 (µM) |

| Compound E | Quillaic acid derivative with tetrazole | HCT116 (Colon Cancer) | 2.46 |

| Compound C3 | Quillaia acid derivative with 4-chlorophenyl-1,2,4-triazol-3-one | HCT116 (Colon Cancer) | 3.11 |

| Anthracycline 22 | 4-demethoxyanthracline | L1210, HT29, A549 | More potent than doxorubicin in vitro |

Note: The data presented is for analogs of [4-(4-chlorophenyl)cyclohexyl]methanol and is intended to illustrate the potential of the this compound scaffold.

Antimicrobial Activity

The phenylcyclohexyl motif is also found in compounds with demonstrated antibacterial and antifungal properties. Derivatization of this scaffold can lead to the development of novel antimicrobial agents.[1] Strategic modifications can enhance the compound's ability to penetrate microbial cell walls and interact with specific targets within the pathogen.

Experimental Protocols

The following are generalized protocols for the esterification and etherification of this compound.

Protocol 1: Fischer Esterification of this compound

Objective: To synthesize the acetate ester of this compound.

Materials:

-

This compound

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the reaction mixture.

-

Heat the mixture to reflux (typically around 120°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Williamson Ether Synthesis of this compound

Objective: To synthesize the methyl ether of this compound.

Materials:

-

This compound

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl Iodide (CH₃I)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

-

Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Cool the mixture back to 0°C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-